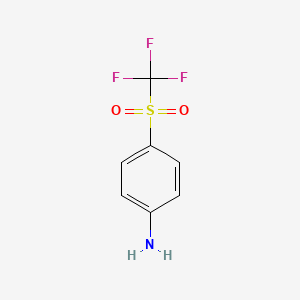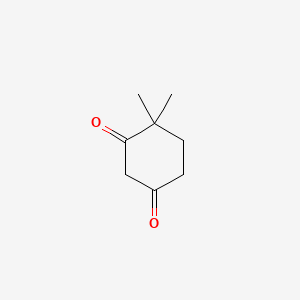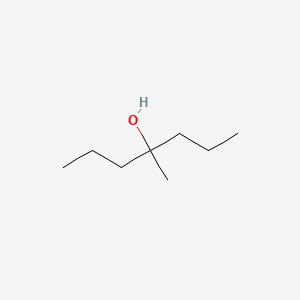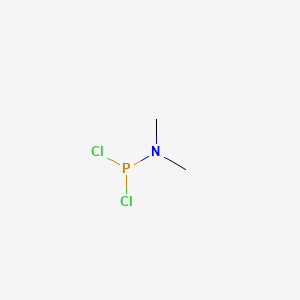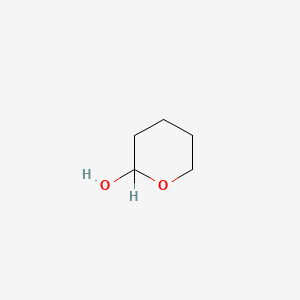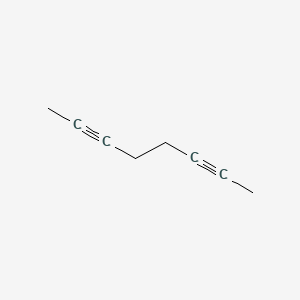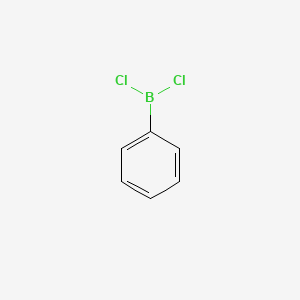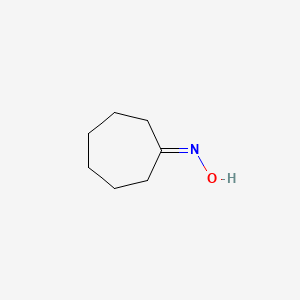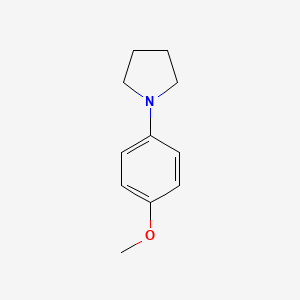
1-(4-méthoxyphényl)pyrrolidine
Vue d'ensemble
Description
1-(4-Methoxyphenyl)pyrrolidine is an organic compound with the molecular formula C11H15NO It consists of a pyrrolidine ring substituted with a 4-methoxyphenyl group
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of various chemicals and materials, including polymers and specialty chemicals.
Mécanisme D'action
Target of Action
The primary targets of 1-(4-Methoxyphenyl)pyrrolidine are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its effects .
Mode of Action
It is known that pyrrolidine derivatives can have various biological activities, which suggests that 1-(4-methoxyphenyl)pyrrolidine may interact with its targets in a complex manner .
Biochemical Pathways
It is known that this compound is a useful reagent for the preparation of β-methylsulfonylated n-heterocycles , which suggests that it may interact with biochemical pathways involving these structures.
Pharmacokinetics
As a solid compound , its bioavailability would depend on factors such as its solubility, stability, and the method of administration.
Result of Action
The molecular and cellular effects of 1-(4-Methoxyphenyl)pyrrolidine’s action are currently unknown. Research into similar pyrrolidine derivatives has shown that they can have antiproliferative activity , suggesting that 1-(4-Methoxyphenyl)pyrrolidine may have similar effects.
Analyse Biochimique
Biochemical Properties
1-(4-Methoxyphenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 1-(4-Methoxyphenyl)pyrrolidine and cytochrome P450 enzymes involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, 1-(4-Methoxyphenyl)pyrrolidine has been shown to interact with certain neurotransmitter receptors, modulating their signaling pathways .
Cellular Effects
The effects of 1-(4-Methoxyphenyl)pyrrolidine on various cell types and cellular processes are diverse. In neuronal cells, this compound has been found to influence cell signaling pathways by modulating the activity of neurotransmitter receptors. This modulation can lead to changes in neurotransmitter release, impacting synaptic transmission and neuronal communication . Furthermore, 1-(4-Methoxyphenyl)pyrrolidine has been reported to affect gene expression in certain cell types, altering the transcription of genes involved in cellular metabolism and stress response .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Methoxyphenyl)pyrrolidine involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, such as cytochrome P450, leading to changes in their catalytic activity. Additionally, 1-(4-Methoxyphenyl)pyrrolidine can interact with neurotransmitter receptors, altering their conformation and signaling properties . These interactions can result in either inhibition or activation of the target biomolecules, ultimately influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methoxyphenyl)pyrrolidine have been studied over various time periods. The stability of this compound is an important factor, as it can undergo degradation under certain conditions. Studies have shown that 1-(4-Methoxyphenyl)pyrrolidine remains stable for extended periods when stored under appropriate conditions, such as low temperatures and protection from light . Long-term exposure to 1-(4-Methoxyphenyl)pyrrolidine has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(4-Methoxyphenyl)pyrrolidine vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing cognitive function and reducing anxiety-like behaviors . At high doses, 1-(4-Methoxyphenyl)pyrrolidine can cause toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and receptors, leading to dysregulation of cellular processes.
Metabolic Pathways
1-(4-Methoxyphenyl)pyrrolidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. The interaction of 1-(4-Methoxyphenyl)pyrrolidine with metabolic enzymes can also influence the levels of other metabolites, affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of 1-(4-Methoxyphenyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, 1-(4-Methoxyphenyl)pyrrolidine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of 1-(4-Methoxyphenyl)pyrrolidine within tissues is also influenced by its interaction with plasma proteins, which can affect its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of 1-(4-Methoxyphenyl)pyrrolidine is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects . The localization of 1-(4-Methoxyphenyl)pyrrolidine within subcellular compartments can influence its activity and function, as well as its interactions with other biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . This multi-step synthesis involves the formation of intermediate pyrrolidine derivatives, which are then further processed to yield the final product.
Industrial Production Methods: Industrial production of 1-(4-Methoxyphenyl)pyrrolidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally follow similar synthetic routes as described above.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or other strong nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound without the methoxyphenyl group.
1-Phenylpyrrolidine: A similar compound with a phenyl group instead of a methoxyphenyl group.
4-Methoxypyrrolidine: A compound with a methoxy group on the pyrrolidine ring itself.
Uniqueness: 1-(4-Methoxyphenyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 4-methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGHYJTYYXOIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203120 | |
| Record name | Pyrrolidine, 1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54660-04-7 | |
| Record name | Pyrrolidine, 1-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054660047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
